1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine
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Description
1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
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Biological Activity
1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is a novel compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Its unique structural features, including the azetidine ring and halogenated phenyl group, suggest significant biological activity, making it an interesting subject for research.
Chemical Structure and Properties
The compound's structure is characterized by an azetidine ring, which is a four-membered nitrogen-containing heterocycle known for its ring strain. This strain can enhance reactivity and influence biological interactions. The presence of bromine and fluorine substituents on the phenyl group can also affect the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can undergo ring-opening reactions, leading to reactive intermediates that may interact with biological macromolecules, potentially modulating enzymatic activities or receptor functions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Related compounds have shown inhibitory effects against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, 5-fluoro derivatives have demonstrated significant antibacterial activity with low minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some azetidine derivatives have been evaluated for their antiproliferative effects in cancer cell lines. For example, studies on azetidinones indicated potent activity against breast cancer cells (MCF-7), with IC50 values in the nanomolar range . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest.
Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Activity : A study found that azetidine derivatives displayed significant antibacterial properties against S. aureus and E. coli, with MIC values indicating effective inhibition at low concentrations .
- Anticancer Activity : Research on azetidinone derivatives demonstrated their ability to inhibit tubulin polymerization, resulting in G2/M phase cell cycle arrest in MCF-7 cells. This suggests a potential mechanism for their anticancer effects .
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor due to its structural characteristics that allow for specific binding interactions with target enzymes .
Comparison with Similar Compounds
The following table compares this compound with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Azetidine ring, bromine and fluorine substituents | Antimicrobial, anticancer |
1-(3-Fluorophenyl)methylazetidin-3-amine | Azetidine ring with fluorine | Enzyme inhibition |
4-[3-Hydroxyphenyl]-1-(3-bromophenyl)-azetidin-2-one | Hydroxy and bromo substitutions | Anticancer |
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXINURVINGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.